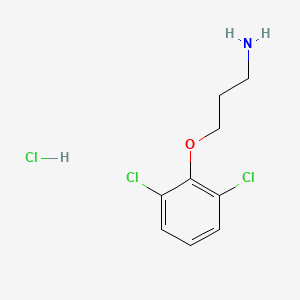

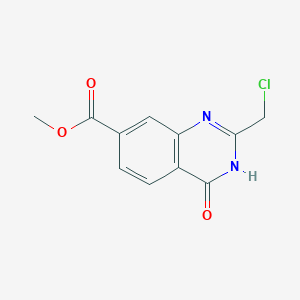

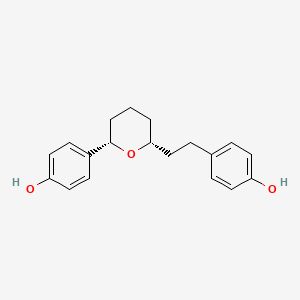

![molecular formula C23H20N6O3 B3014207 5-氧代-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-(对甲苯基)吡咯烷-3-甲酰胺 CAS No. 941971-14-8](/img/structure/B3014207.png)

5-氧代-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-1-(对甲苯基)吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide" is a complex organic molecule that is likely to be a part of a class of compounds with significant biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrazolo and pyrimidin-based structures and their biological activities. For instance, pyrazolo[1,5-a]pyrimidin derivatives have been shown to inhibit cathepsins B and K, which are enzymes involved in various physiological and pathological processes . Additionally, pyrazole carboxamide chalcone hybrids have demonstrated antibacterial, anti-inflammatory, and antioxidant activities . Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as potent antitubercular agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start from simple precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidin derivatives involves cyclocondensation, hydrolysis, and amidation steps . These methods could potentially be adapted for the synthesis of the compound , with the understanding that the specific substituents on the pyrazolo and pyrimidin rings would require tailored synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrazolo and pyrimidin derivatives is characterized by the presence of multiple ring systems that can interact with biological targets. The presence of amide groups suggests the possibility of hydrogen bonding, while aromatic substituents may contribute to pi-pi interactions . These structural features are important for the binding affinity and specificity of the compounds to their respective biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The amide bond is typically stable, but the presence of other reactive groups like esters or ketones could undergo hydrolysis or condensation reactions under certain conditions . The specific reactivity of "5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide" would depend on its precise functional groups and the chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of aromatic rings suggests a certain degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes . The amide linkage could contribute to the compound's stability and solubility in polar solvents. The exact properties of the compound would need to be determined experimentally.

科学研究应用

合成和生物学评价

关于该化合物的大量研究围绕其合成和随后的生物学评价展开。研究表明,包括所讨论化合物在内的吡唑并嘧啶衍生物表现出有希望的抗癌和抗炎特性。这些化合物通过各种化学反应合成,展示了它们在创造潜在治疗剂方面的多功能性(Rahmouni 等,2016;Abdallah 和 Elgemeie,2022)。合成的化合物已被评估其对各种癌细胞系的细胞毒活性以及其抑制参与炎性过程的关键酶的能力。

抗菌活性

吡唑并嘧啶衍生物的抗菌潜力也已得到探索,研究表明这些化合物对一系列细菌和真菌菌株表现出显着的活性。这表明它们在开发新的抗菌剂中的潜力,这对于应对日益增长的抗生素耐药性至关重要(Vijaya Laxmi 等,2012;Gouda 等,2010)。

治疗结核病的潜力

该化合物及其衍生物的另一个重要应用领域是结核病的治疗。具有吡唑并嘧啶骨架的化合物被发现对结核分枝杆菌(包括耐药菌株)表现出有效的活性,使其成为开发新的抗结核疗法的有希望的候选者(Tang 等,2015)。

酶促活性增强

有趣的是,某些吡唑并嘧啶衍生物已显示出增强酶促活性的潜力。这种独特的应用可以为它们在生化研究和工业过程中的使用铺平道路,突出了该化合物超越药物应用的多功能性(Abd 和 Awas,2008)。

作用机制

Target of Action

The primary target of this compound, also known as 1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide, is VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a crucial enzyme that mediates its function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins . It plays pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

The compound interacts with VEGFR-2 and inhibits its activity. The most potent derivative of this compound, referred to as compound 12b in the study, had potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of VEGFR-2 affects the VEGF signaling pathway, which is crucial for angiogenesis, the process of new blood vessel formation. This disruption can lead to significant antiangiogenic activity, which is particularly relevant in the context of cancer, where angiogenesis plays a critical role in tumor growth and metastasis .

Result of Action

The compound exhibits significant antitumor activity. For instance, compound 12b exhibited the highest anticancer activity against MDA-MB-468 and T-47D cell lines (breast cancer cell lines) with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively . It was also found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, compound 12b increased the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control .

属性

IUPAC Name |

1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-15-7-9-17(10-8-15)27-13-16(11-20(27)30)22(31)26-28-14-24-21-19(23(28)32)12-25-29(21)18-5-3-2-4-6-18/h2-10,12,14,16H,11,13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDLFVKVNXAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

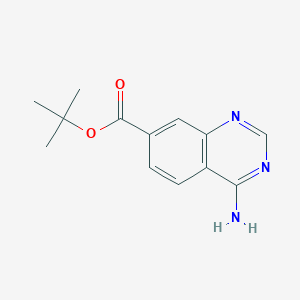

C23H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

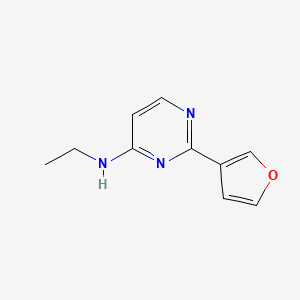

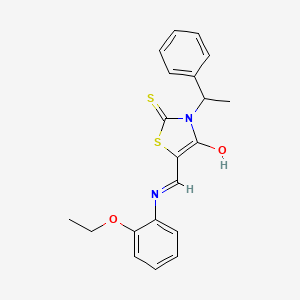

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

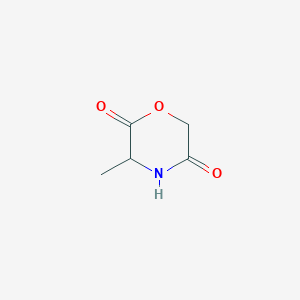

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

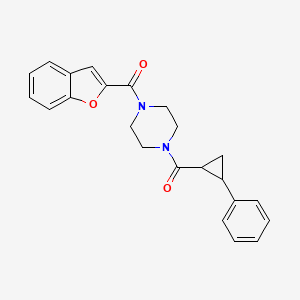

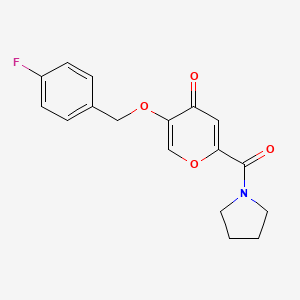

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)